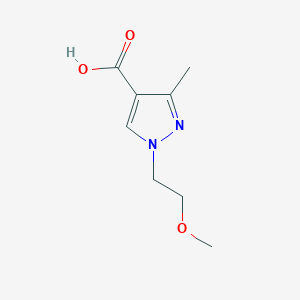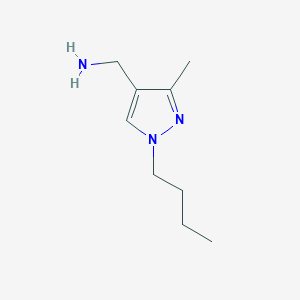
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane, also known as BMMSMO, is a versatile organobromine compound that has a wide range of applications in both organic synthesis and scientific research. It has been used in a variety of synthetic transformations, including as a reagent in the synthesis of other compounds and as a catalyst in a range of organic reactions. In addition, BMMSMO has been studied for its potential use in biochemistry and physiology, as well as for its ability to provide a range of advantages in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis of Sulfoxides
A study by Ōae et al. (1966) discusses the use of bromine complexes for the oxidation of various sulfides to sulfoxides in an aqueous medium. This highlights the role of such compounds in the synthesis of sulfoxides, which are valuable in various chemical processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
2. Application in Methane Biosynthesis Inhibition
Gunsalus et al. (1978) explored the inhibition of methane biosynthesis using analogues of coenzyme M, where compounds like bromoethanesulfonate showed potent inhibitory effects. This research signifies the potential use of such compounds in studying and manipulating methane biosynthesis processes (Gunsalus, Romesser, & Wolfe, 1978).
3. Role in Organic Synthesis and Catalysis
Khaligh et al. (2016) demonstrate the use of sulfonic acid derivatives in catalyzing the synthesis of organic compounds under solvent-free conditions. The study emphasizes the importance of these compounds in organic synthesis, offering a cleaner and more efficient approach to chemical reactions (Khaligh, Titinchi, Hamid, & Abbo, 2016).
4. Involvement in Oxidative Debromination Processes
Sun et al. (2019) investigated the oxidative debromination of brominated compounds, highlighting the role of bromine-containing compounds in environmental remediation processes. This study underscores the potential application of such compounds in treating pollutants (Sun, Chen, Xiang, Ling, Fang, & Shang, 2019).
5. Utilization in Methanogenic Bacterial Studies
Roberts et al. (1990) used bromoethanesulfonic acid in studying the metabolism of m-cresol by methanogenic cultures. This exemplifies the use of bromine-based compounds in microbiological research, particularly in understanding bacterial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLALZRZALGVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

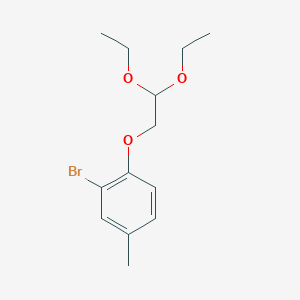
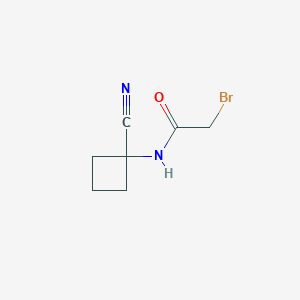

![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)
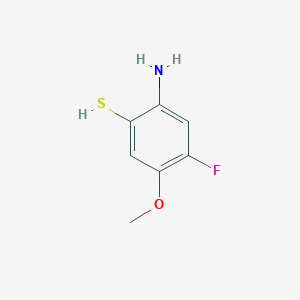

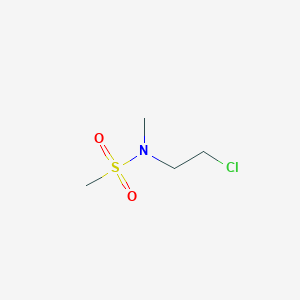
![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
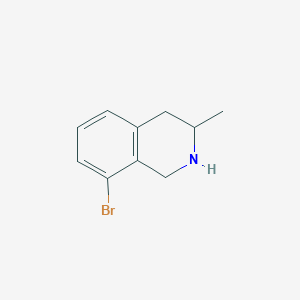
![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)
